molecular formula C14H15N3O4S B085971 2-amino-N-ethyl-5-nitro-N-phenylbenzenesulfonamide CAS No. 116-34-7

2-amino-N-ethyl-5-nitro-N-phenylbenzenesulfonamide

Cat. No.: B085971
CAS No.: 116-34-7
M. Wt: 321.35 g/mol
InChI Key: AGSWRZMLPKYDNM-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-5-nitro-N-phenylbenzenesulfonamide is a yellow crystalline solid with a characteristic sulfonamide odor. It is relatively stable at room temperature and has low solubility in water but dissolves in organic solvents such as alcohols, ethers, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-5-nitro-N-phenylbenzenesulfonamide typically involves the nitration of N-ethyl-N-phenylbenzenesulphonamide followed by amination. The nitration process uses concentrated nitric acid and sulfuric acid as reagents, while the amination step involves the use of ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-5-nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-ethyl-5-nitro-N-phenylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-5-nitro-N-phenylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The compound targets the dihydropteroate synthase enzyme, which is crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound disrupts the production of folate, an essential nutrient for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-methyl-5-nitro-N-phenylbenzenesulphonamide
  • 2-Amino-N-ethyl-4-nitro-N-phenylbenzenesulphonamide
  • 2-Amino-N-ethyl-5-nitro-N-tolylbenzenesulphonamide

Uniqueness

2-amino-N-ethyl-5-nitro-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the ethyl group at the N-position differentiates it from other similar compounds, influencing its reactivity and biological activity.

Properties

IUPAC Name

2-amino-N-ethyl-5-nitro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)14-10-12(17(18)19)8-9-13(14)15/h3-10H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSWRZMLPKYDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883308
Record name Benzenesulfonamide, 2-amino-N-ethyl-5-nitro-N-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-34-7
Record name 2-Amino-N-ethyl-5-nitro-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-ethyl-5-nitrobenzenesulfonanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 2-amino-N-ethyl-5-nitro-N-phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 2-amino-N-ethyl-5-nitro-N-phenyl-
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Record name 2-amino-N-ethyl-5-nitro-N-phenylbenzenesulphonamide
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